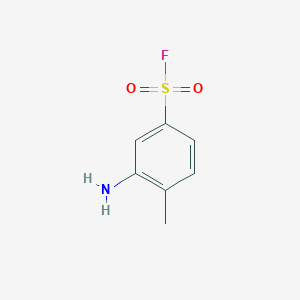

3-amino-4-methylbenzene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

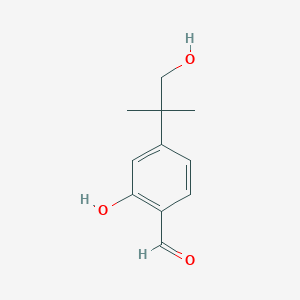

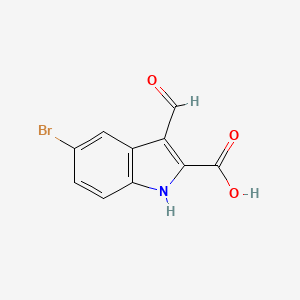

3-Amino-4-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfanilides . It is a derivative of toluene and contains a sulfonyl fluoride functional group .

Synthesis Analysis

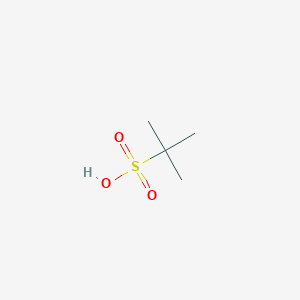

Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The molecular formula of 3-amino-4-methylbenzene-1-sulfonyl fluoride is C7H8FNO2S . Unfortunately, the exact structure could not be found in the search results.Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have unique reactivity with a range of nucleophiles and can label multiple nucleophilic amino acid residues . This makes these reagents popular in both chemical biology and medicinal chemistry applications .Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides (SFs) are highly valuable in scientific research. A new protocol has been developed for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to sulfonyl fluorides . This process features mild reaction conditions using readily available and easy-to-operate reagents .

Biological Applications

SFs have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .

Antibacterial Applications

For example, 2-nitrobenzenesulfonyl fluoride (NBSF) was found to be effective at killing Gram-negative bacteria . The SF group could possibly react with target proteins directly or via an intermediate .

Covalent Probes in Chemical Biology

SFs have found remarkable utility as covalent probes in chemical biology . They enable the efficient targeting of active-site amino acid residues .

Protease Inhibitors

Through the reaction of SFs with active site amino acids to inactivate these enzymes, the corresponding SF-type protease inhibitors could be developed . The commonly used serine protease inhibitors include (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) .

Diagnostic Applications

The diagnostic value of SF in 18F-labelled biomarkers in positron emission tomography has also drawn much attention . For example, the application of [18F]4-formylbenzenesulfonyl fluoride ([18F]FBSF) as a radio labeling synthon .

Activation-Free General Labelling Tag

The reactivity of sulfonyl fluorides nominates this warhead chemotype as a candidate for an external, activation-free general labelling tag . It can be used for tagging tractable targets at nucleophilic residues .

Fragment Screening

Coupling diverse fragments to this warhead would result in a library of sulfonyl fluoride bits (SuFBits), available for screening against protein targets . SuFBits will label the target if it binds to the core fragment, which facilitates the identification of weak fragments by mass spectrometry .

Wirkmechanismus

Target of Action

Sulfonyl fluorides are known to interact with context-specific amino acids or proteins for diverse applications .

Mode of Action

Generally, sulfonyl fluorides, due to their relatively low reactivity toward nucleophilic substitution and exclusive heterolytic property, are privileged motifs in the selective covalent interaction with amino acids or proteins .

Biochemical Pathways

Sulfonyl fluorides are known to interact with active-site amino acid residues, potentially affecting the pathways these proteins are involved in .

Result of Action

Sulfonyl fluorides are known to react with active site amino acids to inactivate enzymes, potentially leading to the development of protease inhibitors .

Safety and Hazards

Zukünftige Richtungen

Sulfonyl fluorides, including 3-amino-4-methylbenzene-1-sulfonyl fluoride, have diverse applications and their use is expected to grow in the future. They are being used in the development of new synthetic methods and are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

Eigenschaften

IUPAC Name |

3-amino-4-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDFYZFNDARUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methylbenzenesulfonyl fluoride | |

CAS RN |

328-86-9 |

Source

|

| Record name | 3-AMINO-4-METHYLBENZENESULFONYL FLUORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.